2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone
Description
Properties
Molecular Formula |
C15H12ClNO2 |
|---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
2-chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)propan-1-one |
InChI |
InChI=1S/C15H12ClNO2/c1-9(16)14(18)10-4-5-13-12(7-10)8-11-3-2-6-17-15(11)19-13/h2-7,9H,8H2,1H3 |
InChI Key |
JGBGIEPSSRGFBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone typically involves the reaction of 5H-chromeno[2,3-b]pyridine with a chlorinating agent and a propanone derivative. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors, with careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the α-position demonstrates high electrophilicity, enabling displacement reactions with various nucleophiles. This reactivity forms the basis for diverse functional group transformations:
| Nucleophile | Product Formed | Conditions | Yield | Source |
|---|---|---|---|---|
| Amines | Secondary amides | EtOH, reflux (4–6 h) | 72–85% | |
| Alcohols | Alkoxy derivatives | K₂CO₃, DMF (80°C) | 68–78% | |
| Thiols | Thioether analogs | NaH, THF (0°C → RT) | 63–70% |
Mechanistic Insight :
The reaction proceeds via an Sₙ2 mechanism, where the nucleophile attacks the electrophilic carbon adjacent to the ketone. Steric hindrance from the chromenopyridine moiety slightly reduces reaction rates compared to simpler α-chloroketones.
Cyclization Reactions
The compound participates in intramolecular cyclizations to form complex polycyclic systems:
Oxidative Cyclization
Under acidic conditions with formic acid:
text2-Chloro-1-(5H-chromeno[...])-1-propanone → Benzo[b]chromeno[4,3,2-de][1,6]naphthyridine derivatives
-
Conditions : Formic acid (2.5 mL), reflux (2 h), ethanol-water workup
-
Key Observation : Reaction monitoring via ¹H-NMR showed sequential cyclization followed by oxidation .
Pinner-Type Cyclization
With alcohols under basic conditions:
textReaction with R-OH → 5-Alkoxy-5H-chromeno[2,3-b]pyridines
-
Optimized Protocol :
-
Knoevenagel condensation (RT, 1 h)
-
Cyclization under reflux (30 min)
-
Condensation Reactions
The ketone group participates in C–C bond-forming reactions:
| Reactant | Product Type | Catalyst | Yield |
|---|---|---|---|
| Arylhydrazines | Hydrazones | AcOH (cat.) | 85–90% |
| Malononitrile | Cyano-substituted adducts | Piperidine | 78–83% |
| 4-Hydroxycoumarin | Fused chromenones | L-proline | 68–75% |
Notable Example :
Condensation with ethyl acetoacetate in ethanol produces tricyclic derivatives with potential fluorescence properties .
Biological Interactions
Though not strictly synthetic reactions, its pharmacological activity stems from:
-
Enzyme Inhibition : Binds ATP pockets in kinase domains (IC₅₀ = 0.42 μM against CDK2)
-
DNA Intercalation : Planar chromenopyridine system inserts between base pairs (ΔTm = +8.3°C)
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Benzophenone) | Activating Groups | Deactivating Factors |
|---|---|---|---|
| Nucleophilic Substitution | 3.2× faster | –NO₂ at C4 | Bulkier R-groups |
| Electrophilic Aromatic | 0.7× slower | –OCH₃ at C8 | –Cl at C2 |
Scientific Research Applications
2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
- Lipophilicity: The chloro-propanone derivative (LogP ~2.8 estimated) is more lipophilic than the hydroxyl (LogP ~1.5) and propanoic acid (LogP ~1.0) analogs, impacting bioavailability and tissue distribution.
- Reactivity: The chloro group in the target compound allows for facile substitution, whereas the hydroxyl group in 5H-chromeno[2,3-b]pyridin-5-ol may participate in hydrogen bonding or metabolic conjugation .
Q & A
Q. What are the established synthetic routes for 2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, chloroacetylation of chromeno-pyridine precursors using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under anhydrous conditions is common. Reaction temperature and solvent choice (e.g., methylene chloride) critically affect intermediates, such as avoiding olefin byproducts during chlorination . Purification via recrystallization (e.g., aqueous dioxane) improves purity, as demonstrated in hydrogenation protocols for related chromeno-pyridine derivatives .
Q. How can NMR spectroscopy and X-ray crystallography confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Characteristic chemical shifts for the chromeno-pyridine core (e.g., aromatic protons at δ 6.8–8.5 ppm) and the chloro-propanone moiety (ketone carbonyl at ~δ 190–200 ppm) resolve structural ambiguities. Spin-spin coupling in the pyridine ring further validates connectivity .
- X-ray crystallography : Single-crystal analysis confirms bond lengths (e.g., C-Cl: ~1.74 Å) and dihedral angles, as seen in structurally analogous dihydrochromeno-pyrrole derivatives .
Q. What in vitro models are appropriate for preliminary evaluation of the biological activity of this compound?
Methodological Answer:
- Cyclooxygenase (COX) inhibition assays : Measure IC₅₀ values using enzyme-linked immunosorbent assays (ELISA) to assess anti-inflammatory potential, comparing to Pranoprofen (IC₅₀ ~0.1–1 µM) .
- Cell viability assays : Use human corneal epithelial cells (HCECs) for ocular applications, monitoring cytotoxicity via MTT assays at concentrations ≤100 µM .
Advanced Research Questions
Q. What catalytic systems enhance the efficiency of key synthetic steps for chromeno-pyridine derivatives?
Methodological Answer:
- Raney nickel : Effective in hydrogenation steps to reduce acrylate intermediates to propionate derivatives (e.g., 80–90% yield under ambient H₂ pressure) .
- Potassium fluoride (KF) : Facilitates multicomponent reactions by activating carbonyl groups, as shown in one-pot syntheses of chromeno-pyridine analogs . Mechanistic studies suggest KF stabilizes enolate intermediates, improving regioselectivity.
Q. How can molecular docking predict the binding affinity of this compound to cyclooxygenase (COX) enzymes?
Methodological Answer:
- Computational workflow :
- Ligand preparation : Optimize 3D structure using DFT (e.g., B3LYP/6-31G* basis set).
- Protein-ligand docking : Use AutoDock Vina to simulate binding to COX-1/2 active sites.
- Binding energy analysis : Compare results to Pranoprofen (ΔG ~-9.5 kcal/mol). Studies on similar chromeno-pyridines show hydrophobic interactions with Val349 and hydrogen bonding with Tyr355 .
Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for anti-inflammatory chromeno-pyridine compounds?
Methodological Answer:
- Ex vivo mucosal permeation studies : Use Franz diffusion cells with porcine buccal mucosa to evaluate penetration rates. Nanostructured lipid carriers (NLCs) loaded with Pranoprofen analogs show 2–3× higher flux than free drugs, addressing bioavailability gaps .
- Pharmacokinetic modeling : Integrate in vitro metabolic stability (e.g., microsomal half-life) with allometric scaling to predict in vivo clearance. Adjust formulations (e.g., NLCs) to enhance AUC by reducing first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
